1,7-dimethyl-4-oxo-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
Beschreibung
Eigenschaften
IUPAC Name |
1,7-dimethyl-4-oxopyrazolo[3,4-b]pyridine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c1-11-4-6(9(14)15)7(13)5-3-10-12(2)8(5)11/h3-4H,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGEWPIOCTPZIIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=C1N(N=C2)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-dimethyl-4-oxo-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxylic acid typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals under acidic conditions . This method allows for the formation of the pyrazolopyridine core structure. The reaction is usually carried out in the presence of trifluoroacetic acid as a catalyst, which facilitates the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,7-dimethyl-4-oxo-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce various alkyl or aryl groups onto the pyrazolopyridine core .
Wissenschaftliche Forschungsanwendungen
1,7-dimethyl-4-oxo-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 1,7-dimethyl-4-oxo-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Group Variations
The compound’s activity and physicochemical properties are heavily influenced by its substituents and core structure. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Physicochemical and Pharmacokinetic Properties
- Solubility: The carboxylic acid group improves solubility over non-ionic derivatives (e.g., esters in eszopiclone), though salt formation (as in EN300-743852) could further optimize this property .
- Metabolic Stability : The 4-oxo group may increase metabolic stability compared to ester-containing compounds like eszopiclone, which are prone to hydrolysis .
Biologische Aktivität
1,7-Dimethyl-4-oxo-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (CAS No. 1798702-11-0) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its anti-inflammatory, anticancer, and other pharmacological effects.
- Molecular Formula : C₉H₉N₃O₃
- Molecular Weight : 207.19 g/mol
- Structure : The compound features a pyrazolo[3,4-b]pyridine core which is known for its diverse biological activities.
Anti-inflammatory Activity
Recent studies have demonstrated that derivatives of pyrazolo[3,4-b]pyridine exhibit significant anti-inflammatory effects. For instance, compounds with similar structures have been shown to inhibit cyclooxygenase (COX) enzymes, which are critical mediators in the inflammatory response.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) |
|---|---|---|
| 3b | 19.45 ± 0.07 | 42.1 ± 0.30 |
| 4b | 26.04 ± 0.36 | 31.4 ± 0.12 |
| 4d | 28.39 ± 0.03 | 23.8 ± 0.20 |
These results indicate that certain pyrazolo derivatives can effectively suppress COX enzyme activity, leading to reduced production of pro-inflammatory mediators such as prostaglandins .
Anticancer Activity
The pyrazolo[3,4-b]pyridine scaffold has been explored for its anticancer properties as well. Several studies have reported that compounds derived from this scaffold exhibit potent inhibitory effects against various cancer cell lines.
- Inhibition of CDK Enzymes : Compounds based on the pyrazolo structure have shown selective inhibition against cyclin-dependent kinases (CDK2 and CDK9), with IC₅₀ values reported as low as 0.36 µM for CDK2 and 1.8 µM for CDK9 . This suggests a potential role in cancer therapy by targeting cell cycle regulation.
- Cell Proliferation Studies : In vitro assays have demonstrated that these compounds can significantly inhibit the proliferation of human tumor cell lines such as HeLa and HCT116 .
The biological activities of this compound are believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Pathways : By inhibiting COX enzymes and CDKs, these compounds disrupt critical pathways involved in inflammation and cell cycle progression.
- Modulation of Cytokine Production : Studies suggest that these compounds may also affect the production of key cytokines involved in inflammation and immune responses.
Case Studies
Several case studies highlight the efficacy of pyrazolo derivatives in preclinical models:
- Carrageenan-Induced Paw Edema : In this model, compounds demonstrated significant anti-inflammatory effects comparable to standard treatments like indomethacin.
- Cotton Pellet-Induced Granuloma : Similar compounds showed potent activity in reducing granuloma formation, further supporting their anti-inflammatory potential.
Q & A
Q. What are the common synthetic routes for preparing pyrazolo[3,4-b]pyridine derivatives, and how are they adapted for introducing carboxylic acid substituents?
Pyrazolo[3,4-b]pyridine derivatives are typically synthesized via cyclocondensation of β-ketoesters or α-amino acids with hydrazines. For example, ethyl acetoacetate reacts with phenylhydrazine and DMF-DMA to form pyrazole intermediates, which are hydrolyzed to carboxylic acids under basic conditions . Reductive lactamization of N-(pyrazolyl) α-amino acids (e.g., using 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole) can also yield fused pyrazolo-pyrazinones, adaptable for carboxylate functionalization via ester hydrolysis .
Q. Which spectroscopic and crystallographic methods are most reliable for characterizing the core structure of this compound?
- X-ray crystallography : Resolves the bicyclic pyrazolo[3,4-b]pyridine framework and substituent positions, as demonstrated for related structures (e.g., 6,7-dihydro-4-(4-methoxyphenyl)-3-methyl derivatives) .
- NMR spectroscopy : and NMR identify methyl groups (δ 2.5–3.5 ppm for N-methyl) and the carboxylic acid proton (δ 10–12 ppm). - HMBC correlations confirm pyrazole and pyridine ring connectivity .
- IR spectroscopy : A strong carbonyl stretch (~1700 cm) confirms the oxo and carboxylic acid groups .
Q. How do pH and solvent systems influence the solubility and stability of this compound during storage?
Carboxylic acid derivatives exhibit pH-dependent solubility: protonated forms are less soluble in aqueous acidic media, while deprotonated carboxylates dissolve better in alkaline buffers (pH > 8). Stability studies for analogous compounds recommend storage at –20°C under inert atmospheres to prevent decarboxylation or oxidation. Hydrolytic degradation is minimized in anhydrous DMSO or DMF .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of pyrazole ring substitution in this compound?
Substituent placement is governed by electronic and steric factors. For example, electron-withdrawing groups (e.g., oxo, carboxylic acid) at the 4-position direct electrophilic substitution to the 5- or 7-positions of the pyridine ring. Computational studies (DFT) can model charge distribution to predict reactivity, as seen in triazolothiadiazine derivatives .
Q. How can contradictory spectral data (e.g., 1H^1H1H NMR splitting vs. X-ray structures) be resolved for this compound?
Discrepancies between solution-phase NMR and solid-state XRD often arise from dynamic effects (e.g., tautomerism or rotational barriers). Variable-temperature NMR and NOESY experiments can identify conformational flexibility, while Hirshfeld surface analysis of XRD data clarifies intermolecular interactions .
Q. What in vitro assays are suitable for probing the bioactivity of this compound, particularly against enzymatic targets?
- Enzyme inhibition : Screen against kinases or oxidoreductases using fluorescence-based assays (e.g., ADP-Glo™ for ATPase activity).
- Antimicrobial activity : Use microdilution methods (MIC/MBC) against Gram-positive/negative bacteria.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination. Analogous pyrazolo-pyrimidines show activity against PYCR1, a reductase linked to cancer metabolism .
Q. What computational strategies optimize the compound’s pharmacokinetic properties while retaining target affinity?
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with logP and bioavailability.
- Docking simulations : Use PyRx or AutoDock to predict binding modes to target proteins (e.g., PYCR1).
- ADMET prediction : Tools like SwissADME assess absorption, CYP450 interactions, and toxicity .
Q. How are reaction conditions optimized to mitigate side products during large-scale synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
